Propanamide, N-(4,6-dichloro-2-benzothiazolyl)-2-methyl-
Description
Propanamide, N-(4,6-dichloro-2-benzothiazolyl)-2-methyl- is a substituted amide featuring a benzothiazole core with chlorine atoms at the 4- and 6-positions and a 2-methylpropanamide group at the 2-position. Benzothiazoles are heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties . The dichloro substituents likely enhance the compound’s lipophilicity and stability, while the methylpropanamide moiety may influence its reactivity in catalytic or biological systems.
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-5(2)10(16)15-11-14-9-7(13)3-6(12)4-8(9)17-11/h3-5H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQROFTWICEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215943 | |
| Record name | N-(4,6-Dichloro-2-benzothiazolyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912768-79-7 | |
| Record name | N-(4,6-Dichloro-2-benzothiazolyl)-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912768-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,6-Dichloro-2-benzothiazolyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4,6-dichloro-2-benzothiazolyl)-2-methyl- typically involves the reaction of 4,6-dichloro-2-benzothiazolylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanamide, N-(4,6-dichloro-2-benzothiazolyl)-2-methyl- may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. Purification processes such as distillation, crystallization, and filtration are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4,6-dichloro-2-benzothiazolyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Propanamide, N-(4,6-dichloro-2-benzothiazolyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(4,6-dichloro-2-benzothiazolyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Benzene Core : The benzothiazole ring in the target compound introduces sulfur and nitrogen heteroatoms, enhancing electronic conjugation compared to simple benzene derivatives like Propachlor or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This could improve binding to metal catalysts or biological targets .
- Chlorine Substituents: The 4,6-dichloro pattern may increase oxidative stability and lipophilicity relative to non-chlorinated analogs, similar to Propachlor’s 3,5-dichloro configuration, which is critical for its herbicidal activity .
- Amide Group Variations : The 2-methylpropanamide group distinguishes the target compound from other amides. For instance, Propachlor’s propargyl group enables alkyne reactivity, while the hydroxyl-tert-butyl group in ’s compound facilitates chelation in catalysis .
Physicochemical and Functional Properties
- Solubility : The dichlorinated benzothiazole core likely reduces water solubility compared to hydroxylated analogs (e.g., ’s compound), aligning with Propachlor’s low solubility, which is optimal for soil retention in herbicidal use .
- Reactivity : The benzothiazole nitrogen may act as a directing group in catalysis, similar to the N,O-bidentate group in ’s compound, though steric effects from the methylpropanamide could modulate activity .
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